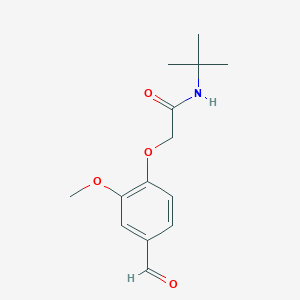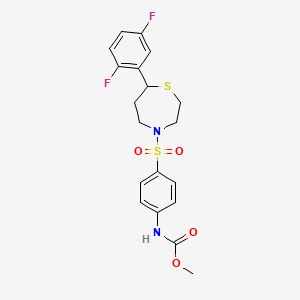
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as TFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFM-2 belongs to the family of phenylacetamides and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which may be due to its ability to inhibit the activity of cyclooxygenases. This compound has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the GABAergic system. In addition, this compound has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is its ability to modulate the GABAergic system, which is involved in the regulation of neuronal excitability. This makes it a potentially useful tool for studying the mechanisms underlying neurological disorders, such as epilepsy and Parkinson's disease. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One area of research could be to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the mechanisms underlying its neuroprotective effects. Additionally, more research could be done to optimize the synthesis of this compound and to develop more stable analogs of the compound.
Synthesis Methods
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-nitrophenol with tert-butyl bromoacetate, followed by reduction of the resulting intermediate with sodium borohydride. The final product is then obtained by reacting the intermediate with 4-formyl-2-methoxyphenol and acetic anhydride.
Scientific Research Applications
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)15-13(17)9-19-11-6-5-10(8-16)7-12(11)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYUIENTPCLQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2719691.png)

![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)


![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)
![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)

![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)


![2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2719711.png)